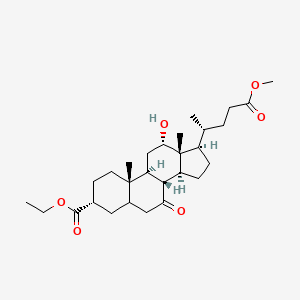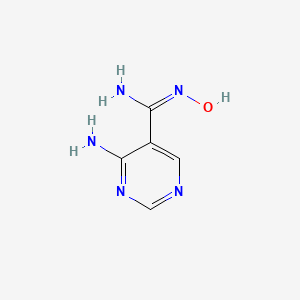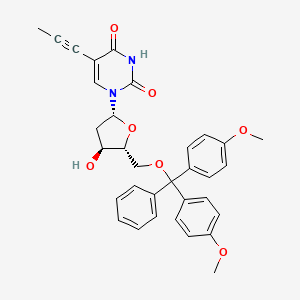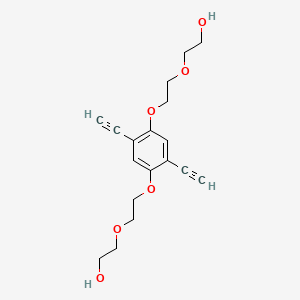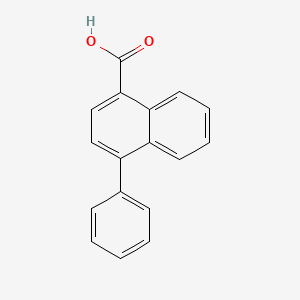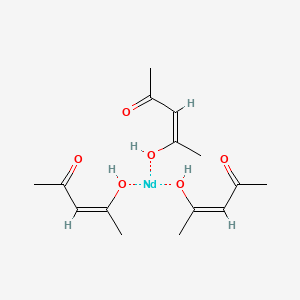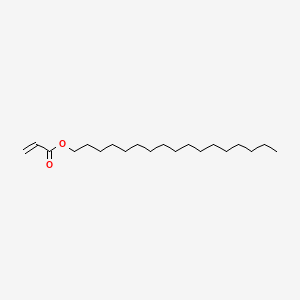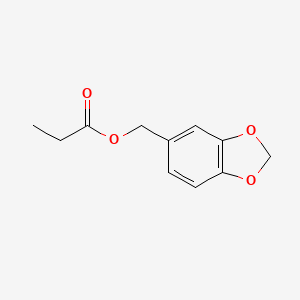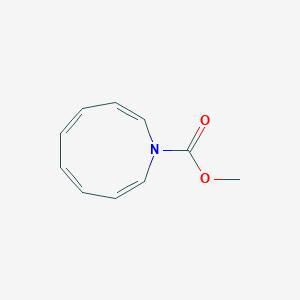
Methyl azonine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl azonine-1-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is a derivative of azonine, a nitrogen-containing heterocycle, and features a carboxylate functional group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl azonine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, such as an ester or anhydride, in the presence of a catalyst. The reaction conditions often require heating and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl azonine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
Methyl azonine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl azonine-1-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog known for its role as an ethylene agonist in plants.
Methyl 1-hydroxyindole-3-carboxylate: Another related compound with applications in organic synthesis.
Uniqueness
Methyl azonine-1-carboxylate stands out due to its unique azonine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl azonine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H,1H3 |
Clé InChI |
QEOVTPTVTZHMHD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C=CC=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
